![molecular formula C18H13ClN4O2S B8043270 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile](/img/structure/B8043270.png)
2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile is a complex organic compound that belongs to the class of chromenyl thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile typically involves multi-step organic reactions
Preparation of Chromenyl Moiety: The chromenyl part can be synthesized by reacting 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with appropriate reagents under controlled conditions.
Formation of Thiazole Ring: The thiazole ring is then introduced by reacting the chromenyl intermediate with thioamide and a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenyl moiety, potentially converting it to a hydroxyl group.
Substitution: The chloro group in the chromenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products of these reactions include N-oxide derivatives, hydroxylated compounds, and various substituted chromenyl thiazole derivatives, each with potentially unique biological activities.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials with specific optical properties. Its chromenyl moiety provides strong fluorescence, making it useful in imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of 2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile
- **4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- **2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its dual functionality, combining the properties of both chromenyl and thiazole moieties. This dual functionality enhances its biological activity and broadens its range of applications.
Propriétés
IUPAC Name |
2-[4-chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-3-23(4-2)10-5-6-11-13(7-10)25-18(24)15(16(11)19)17-22-12(8-20)14(9-21)26-17/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYGGJGERCAEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC(=C(S3)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
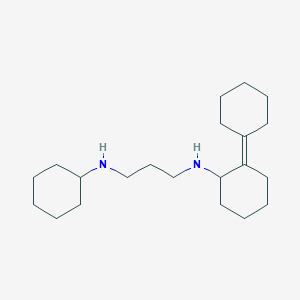
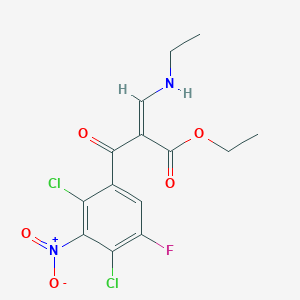
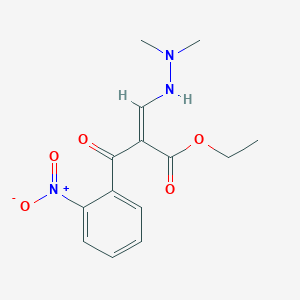
![Methyl 8-cyclopropyl-2-ethylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8043204.png)

![[2-Acetyloxy-4-(4-methyl-5-phenyltriazol-2-yl)phenyl]methyl acetate](/img/structure/B8043219.png)

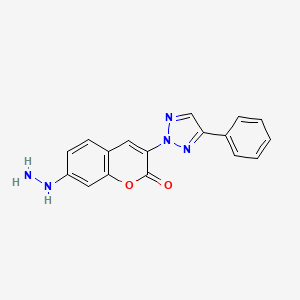
![N-[7-(4-ethyl-5-methyltriazol-2-yl)-2-oxochromen-3-yl]benzamide](/img/structure/B8043230.png)
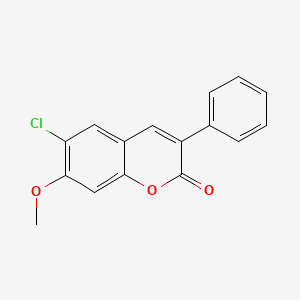
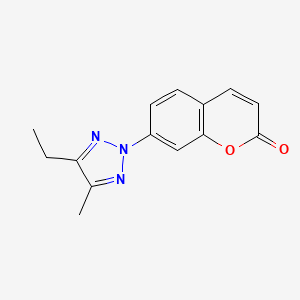
![2-[2-(4-Chloropyrazol-1-yl)-1-benzofuran-6-yl]-4-ethyl-5-methyltriazole](/img/structure/B8043248.png)
![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)
![N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide](/img/structure/B8043297.png)
